3'-Methoxypuerarin
Overview
Description
3’-Methoxypuerarin: is an isoflavone compound derived from the roots of Pueraria lobata, commonly known as kudzu. This compound is a derivative of puerarin, which is known for its various pharmacological activities. 3’-Methoxypuerarin has been studied for its potential neuroprotective effects, antioxidant properties, and its role in treating cerebrovascular and cardiovascular diseases .
Mechanism of Action
Target of Action
3’-Methoxypuerarin (3’-MOP) is an isoflavone extracted from radix puerariae . It primarily targets neurons, particularly those in the hippocampal CA1 region . The compound’s neuroprotective activity is crucial in its role as a therapeutic agent .
Mode of Action
3’-Methoxypuerarin interacts with its neuronal targets to inhibit apoptosis . This interaction results in an increase in the number of surviving neurons in the hippocampal CA1 region and a marked reduction in the number of apoptotic pyramidal neurons after ischemia/reperfusion injury .
Biochemical Pathways
The compound affects several biochemical pathways. In a rat model of cerebral ischemia/reperfusion injury, 3’-Methoxypuerarin improved cerebral tissue pathologic changes, enhanced the level of PGI2 in cerebral tissue and the activity of plasma tissue-type plasminogen activator, and lowered the activity of plasma plasminogen activator inhibitor and the mRNA expression of ET-1 in cerebral tissue .
Pharmacokinetics
The pharmacokinetics of 3’-Methoxypuerarin are dose-dependent. The exposed quantities of 3’-Methoxypuerarin in the striatum increase with the dose . The content of daidzein, another isoflavone, was too low to be detected in all dialysate samples throughout the experiment .
Result of Action
The primary result of 3’-Methoxypuerarin’s action is neuroprotection. It increases the number of surviving neurons in the hippocampal CA1 region and markedly reduces the number of apoptotic pyramidal neurons after ischemia/reperfusion injury . This neuroprotective effect is achieved by inhibiting apoptosis .
Action Environment
The action of 3’-Methoxypuerarin can be influenced by environmental factors such as the presence of ischemia/reperfusion injury. In such an environment, 3’-Methoxypuerarin can protect hippocampal neurons against injury by inhibiting apoptosis . The compound’s efficacy and stability in different environments are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
3’-Methoxypuerarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3’-Methoxypuerarin has been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . This inhibition is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels . Additionally, 3’-Methoxypuerarin exhibits scavenging activity against peroxynitrite (ONOO−), further highlighting its antioxidant properties .
Cellular Effects
3’-Methoxypuerarin exerts significant effects on various cell types and cellular processes. In neuronal cells, it has demonstrated neuroprotective activity by reducing oxidative stress and inhibiting apoptosis . This compound also modulates cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell survival and apoptosis . Furthermore, 3’-Methoxypuerarin influences gene expression by regulating the levels of specific transcription factors and cytokines, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3’-Methoxypuerarin involves multiple pathways and interactions at the molecular level. One of the key mechanisms is its ability to bind to and inhibit specific enzymes, such as iNOS and COX-2, thereby reducing the production of pro-inflammatory mediators . Additionally, 3’-Methoxypuerarin interacts with various receptors and signaling molecules, modulating their activity and downstream effects . For example, it has been shown to regulate the levels of excitatory and inhibitory amino acids, such as aspartate, glutamate, taurine, and gamma-aminobutyric acid (GABA), in the brain, contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methoxypuerarin have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 3’-Methoxypuerarin maintains its stability under various conditions, allowing for consistent experimental results . Over time, it continues to exhibit its antioxidant and anti-inflammatory properties, providing sustained protection against oxidative stress and inflammation . Long-term studies have also indicated that 3’-Methoxypuerarin can modulate cellular function and gene expression, leading to lasting effects on cellular health and metabolism .
Dosage Effects in Animal Models
The effects of 3’-Methoxypuerarin vary with different dosages in animal models. At lower doses, it has been shown to provide significant neuroprotection and anti-inflammatory effects without causing any adverse effects . At higher doses, some studies have reported potential toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage range to maximize the therapeutic benefits of 3’-Methoxypuerarin while minimizing any potential risks .
Metabolic Pathways
3’-Methoxypuerarin is involved in several metabolic pathways, including glucuronidation and sulfation . These pathways facilitate the compound’s metabolism and excretion from the body. Additionally, 3’-Methoxypuerarin interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to modulate the activity of enzymes involved in the production of NO and ROS, thereby impacting cellular redox balance and metabolism .
Transport and Distribution
The transport and distribution of 3’-Methoxypuerarin within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, 3’-Methoxypuerarin can localize to various cellular compartments, including the cytoplasm and mitochondria . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects on cellular processes .
Subcellular Localization
3’-Methoxypuerarin exhibits specific subcellular localization, which is essential for its activity and function. It has been shown to localize to the mitochondria, where it exerts its neuroprotective effects by reducing oxidative stress and preventing mitochondrial dysfunction . Additionally, 3’-Methoxypuerarin can target other cellular compartments, such as the cytoplasm and nucleus, influencing various cellular processes and signaling pathways . The subcellular localization of 3’-Methoxypuerarin is regulated by specific targeting signals and post-translational modifications, ensuring its proper distribution and function within the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxypuerarin involves the methylation of puerarin. The key enzyme involved in this process is isoflavone 3’-O-methyltransferase, which catalyzes the transfer of a methyl group to the 3’-hydroxy group of puerarin. This reaction typically requires the presence of a methyl donor such as S-adenosyl-L-methionine .
Industrial Production Methods: Industrial production of 3’-Methoxypuerarin can be achieved through the extraction and purification of Pueraria lobata roots. High-performance counter-current chromatography (HPCCC) is one of the methods used to isolate and purify 3’-Methoxypuerarin along with other isoflavones such as puerarin, daidzin, and daidzein .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxypuerarin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 3’-Methoxypuerarin to its corresponding alcohols.
Substitution: Substitution reactions can occur at the methoxy or hydroxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoflavones.
Scientific Research Applications
Chemistry: 3’-Methoxypuerarin is used as a reference compound in the study of isoflavones and their derivatives. It is also used in the synthesis of other bioactive compounds .
Biology: In biological research, 3’-Methoxypuerarin is studied for its antioxidant and anti-inflammatory properties. It has been shown to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines .
Medicine: 3’-Methoxypuerarin has potential therapeutic applications in the treatment of neurodegenerative diseases, cerebrovascular disorders, and cardiovascular diseases. It has been shown to protect neurons from ischemia-reperfusion injury and reduce oxidative stress .
Industry: In the pharmaceutical industry, 3’-Methoxypuerarin is used in the development of neuroprotective and cardioprotective drugs. It is also used in the formulation of dietary supplements and herbal medicines .
Comparison with Similar Compounds
Puerarin: The parent compound of 3’-Methoxypuerarin, known for its cardiovascular and cerebrovascular protective effects.
Daidzin: Another isoflavone found in Pueraria lobata with similar antioxidant and anti-inflammatory properties.
Daidzein: An isoflavone with estrogen-like effects and potential benefits in treating menopausal symptoms.
Uniqueness of 3’-Methoxypuerarin: Compared to its parent compound puerarin, 3’-Methoxypuerarin has higher liposolubility and better intracellular compartmentation. This enhances its bioavailability and efficacy in protecting neurons and reducing oxidative stress .
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2-6,8,15,18-20,22-25,27-29H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQUZVFMUSCUJS-PGPONNFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3'-Methoxypuerarin and where is it found?
A1: this compound is an isoflavone, a type of naturally occurring compound with various biological activities. It is primarily found in Pueraria lobata (commonly known as kudzu), a plant traditionally used in Chinese medicine. [, , , , ]
Q2: What are the main pharmacological activities of this compound reported in these studies?
A2: Studies suggest that this compound possesses neuroprotective properties. Specifically, it has been shown to protect rat hippocampal neurons against ischemia/reperfusion injury, possibly by inhibiting apoptosis. [, ] Additionally, research indicates it may play a role in alleviating insulin resistance and hepatic steatosis. []
Q3: How is this compound absorbed and distributed in the body?
A3: Research using a Caco-2 cell monolayer model, which mimics the human intestinal epithelium, suggests that this compound is poorly absorbed across intestinal cells compared to compounds like daidzein and formononetin. [] A separate study in rats found that following intravenous administration of a Pueraria lobata isoflavonoid extract, this compound concentrations in the striatum were dose-dependent, indicating it can cross the blood-brain barrier. []
Q4: What is known about the metabolism of this compound?
A4: While specific metabolic pathways for this compound aren't extensively detailed in the provided research, one study suggests it may undergo conjugation with glucuronic acid or be excreted as an aglycone, similar to other isoflavones like puerarin. []
Q5: How do the levels of this compound fluctuate throughout the year in Pueraria lobata?
A5: Research indicates that the concentration of this compound, along with other isoflavonoids, varies depending on the time of year. The highest yields are found in three-year-old roots harvested during January. []
Q6: What are the common extraction methods used for isolating this compound from Pueraria lobata?
A6: Several methods have been employed for the extraction and isolation of this compound. These include:
- Ultrasound-assisted extraction combined with counter-current chromatography and semi-preparative liquid chromatography: This technique utilizes ionic liquids for efficient extraction, followed by sophisticated separation methods to obtain high-purity this compound. []
- Subcritical water extraction: This method presents a greener alternative to conventional solvent extraction, utilizing water at high temperatures and pressures to extract isoflavones, including this compound, with reduced solvent consumption and shorter extraction times. []
- Centrifugal partition and flash chromatography: This combined approach uses a specific biphasic solvent system for centrifugal partition chromatography to purify and separate a polar fraction containing this compound, which is then further isolated using flash chromatography. []
Q7: What analytical techniques are used for the identification and quantification of this compound?
A7: Various analytical techniques are utilized for the analysis of this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is commonly employed for both qualitative and quantitative analysis of this compound in various matrices, including plant extracts, herbal preparations, and biological samples. [, , , , ]
- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This technique provides high sensitivity and selectivity, enabling the identification and quantification of this compound even at low concentrations. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are employed for mass spectrometric detection. [, , ]
- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS): This advanced method offers enhanced separation efficiency and mass accuracy, facilitating rapid characterization and quantification of this compound in complex matrices. []
- High-Performance Thin Layer Chromatography (HPTLC): This simple and cost-effective technique provides a quick separation and identification of this compound, particularly suitable for preliminary screening and quality control purposes. []
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